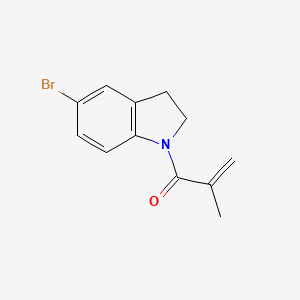
1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This specific compound features a bromine atom at the 5-position of the indole ring and a methylprop-2-en-1-one group attached to the nitrogen atom of the indole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one typically involves the following steps:
Starting Material: The synthesis begins with 5-bromoindole.
Alkylation: The nitrogen atom of the indole is alkylated using 2-methylprop-2-en-1-one under basic conditions. Common bases used include potassium carbonate (K2CO3) or sodium hydride (NaH).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group in the methylprop-2-en-1-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., K2CO3) in solvents like DMF or THF.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in acidic or basic aqueous solutions.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4) in solvents like ethanol or ether.
Major Products
Substitution: Formation of 1-(5-substituted-indolin-1-yl)-2-methylprop-2-en-1-one derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of 1-(5-Bromoindolin-1-yl)-2-methylpropan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which 1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the indole ring are key structural features that contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromoindolin-1-yl)-2-morpholinoethan-1-one: Similar structure but with a morpholine ring instead of the methylprop-2-en-1-one group.
1-(5-Bromoindolin-1-yl)ethanone: Lacks the methylprop-2-en-1-one group, making it less complex.
1-(7-Amino-5-bromoindolin-1-yl)ethanone: Contains an amino group at the 7-position, which can significantly alter its reactivity and biological activity.
Uniqueness
1-(5-Bromoindolin-1-yl)-2-methylprop-2-en-1-one is unique due to the presence of both the bromine atom and the methylprop-2-en-1-one group, which provide distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C12H12BrNO |
|---|---|
Molekulargewicht |
266.13 g/mol |
IUPAC-Name |
1-(5-bromo-2,3-dihydroindol-1-yl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C12H12BrNO/c1-8(2)12(15)14-6-5-9-7-10(13)3-4-11(9)14/h3-4,7H,1,5-6H2,2H3 |
InChI-Schlüssel |
WNGKZLFKUGXAFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)N1CCC2=C1C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


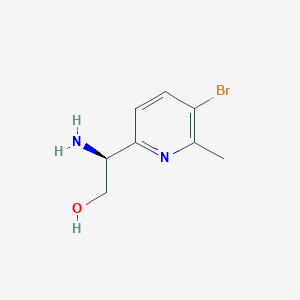
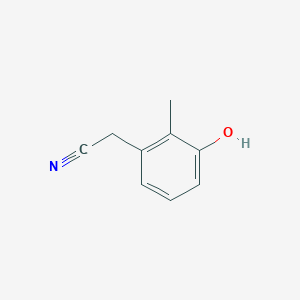
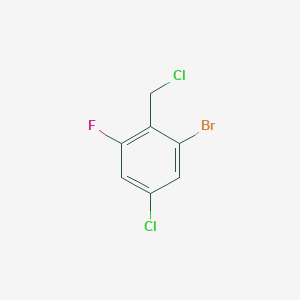
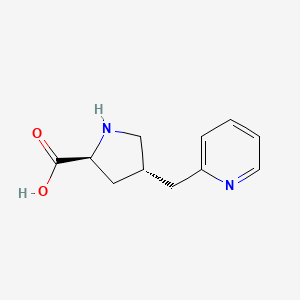
![6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12964692.png)
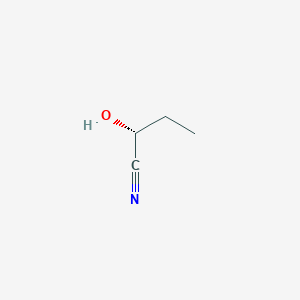
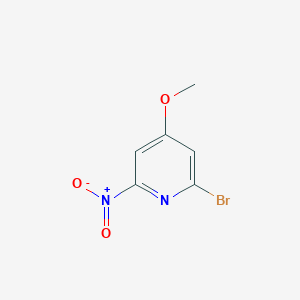



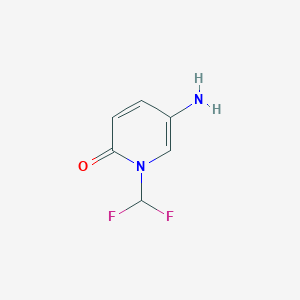
![2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
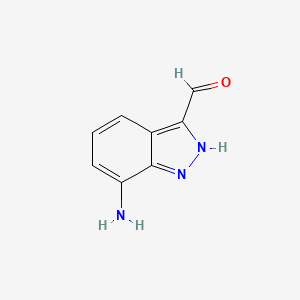
![2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole](/img/structure/B12964746.png)
